molecular formula C7H4F3NO B025248 2-(Trifluoromethyl)isonicotinaldehyde CAS No. 108338-20-1

2-(Trifluoromethyl)isonicotinaldehyde

Cat. No.: B025248
CAS No.: 108338-20-1
M. Wt: 175.11 g/mol
InChI Key: CBHUHUQPLDWHIO-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)isonicotinaldehyde is a chemical compound with the molecular formula C₇H₄F₃NO. It is also known as 2-(trifluoromethyl)pyridine-4-carboxaldehyde. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the isonicotinaldehyde structure, which is a derivative of pyridine. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)isonicotinaldehyde typically involves the introduction of a trifluoromethyl group to the isonicotinaldehyde structure. One common method is the reaction of 2-(trifluoromethyl)pyridine with a suitable formylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like Lewis acids to facilitate the formylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of advanced analytical techniques like NMR and HPLC ensures the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Trifluoromethyl)isonicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)pyridine-4-carboxylic acid
  • 2-(Trifluoromethyl)pyridine-4-methanol
  • 4-Chloro-2-(trifluoromethyl)pyridine
  • 2-(Trifluoromethyl)pyridine-4-carbaldehyde

Uniqueness

2-(Trifluoromethyl)isonicotinaldehyde is unique due to the presence of both the trifluoromethyl group and the aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various applications .

Properties

IUPAC Name

2-(trifluoromethyl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO/c8-7(9,10)6-3-5(4-12)1-2-11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHUHUQPLDWHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376643
Record name 2-(Trifluoromethyl)isonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108338-20-1
Record name 2-(Trifluoromethyl)isonicotinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)pyridine-4-carbaldehyde
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